2,5-Dimethylfuran

Description

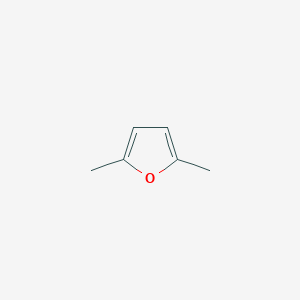

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNUFIFRDBKVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022093 | |

| Record name | 2,5-Dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dimethylfuran is a clear yellow oily liquid. Aromatic caustic odor. (NTP, 1992), Liquid, Yellow oily liquid with an aromatic, caustic odor; [CAMEO] Clear, dark yellow liquid; [Aldrich MSDS], Colourless liquid; Spicy smoky aroma | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1479/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

198 to 201 °F at 760 mmHg (NTP, 1992), 92.00 to 94.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

30.2 °F (NTP, 1992) | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72.5 °F (NTP, 1992), Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1479/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8883 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.892-0.898 | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1479/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

53 mmHg at 72 °F ; 174 mmHg at 124 °F; 404 mmHg at 167 °F (NTP, 1992), 25.9 [mmHg] | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-86-5 | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR5HL9OJ7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-81 °F (NTP, 1992), -63 °C | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,5-Dimethylfuran from Fructose

For Researchers, Scientists, and Drug Development Professionals

The conversion of biomass into high-value chemicals and biofuels is a cornerstone of sustainable chemistry. Among the myriad of potential platform molecules, 2,5-Dimethylfuran (DMF) has emerged as a particularly promising candidate due to its favorable physicochemical properties, which are comparable to gasoline.[1] This technical guide provides an in-depth overview of the synthesis of DMF from fructose, a readily available carbohydrate. It covers the core reaction pathways, catalytic systems, quantitative performance data, and detailed experimental protocols.

Core Reaction Pathway: From Fructose to DMF

The synthesis of this compound from fructose is predominantly a two-step process. The initial step involves the acid-catalyzed dehydration of fructose to form 5-hydroxymethylfurfural (HMF).[1][2] HMF is a crucial and versatile intermediate. The subsequent step is the hydrodeoxygenation (HDO) of HMF, which converts the hydroxymethyl and aldehyde groups into methyl groups, yielding the final product, DMF.[1][3]

These two steps can be performed sequentially with isolation of the HMF intermediate or, more efficiently, in a "one-pot" or tandem strategy where both transformations occur in a single reactor.[1][4] The one-pot approach is advantageous as it avoids the costly and complex separation of the often unstable HMF intermediate.[1][2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. One-pot synthesis of 2,5-diformylfuran from fructose using a bifunctional catalyst derived from phosphomolybdic acid and chitosan :: BioResources [bioresources.cnr.ncsu.edu]

- 3. scispace.com [scispace.com]

- 4. One-pot production of this compound from fructose over Ru/C and a Lewis–Brønsted acid mixture in N,N-dimethylformamide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Catalytic Conversion of Biomass to 2,5-Dimethylfuran: A Technical Guide

Introduction

The quest for sustainable and renewable energy sources has positioned 2,5-Dimethylfuran (DMF) as a promising biofuel candidate. Derived from biomass, DMF exhibits physicochemical properties comparable to gasoline, including a high energy density and boiling point, and is immiscible with water. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and catalytic systems involved in the conversion of biomass into this compound. It is intended for researchers, scientists, and professionals in the fields of renewable energy and drug development who are engaged in the synthesis and application of biomass-derived platform chemicals.

The primary route for DMF synthesis from biomass involves a multi-step process. Initially, lignocellulosic biomass undergoes pretreatment and hydrolysis to yield fermentable sugars, primarily glucose. Glucose is then isomerized to fructose, which is subsequently dehydrated to form the key platform chemical, 5-hydroxymethylfurfural (HMF). The final and critical step is the catalytic hydrodeoxygenation of HMF to produce this compound. This guide will focus on the catalytic conversion of HMF to DMF, a pivotal stage that dictates the overall efficiency and economic viability of the process.

Reaction Pathways

The conversion of biomass-derived carbohydrates into DMF is a multi-step process, with the catalytic hydrodeoxygenation of 5-hydroxymethylfurfural (HMF) being the final and crucial stage. The overall transformation can be visualized as follows:

The hydrodeoxygenation of HMF to DMF can proceed through two primary reaction pathways, largely dependent on the catalyst and reaction conditions employed.[1][2]

-

Pathway 1 (via DHMF): The aldehyde group of HMF is first hydrogenated to form 2,5-bis(hydroxymethyl)furan (DHMF). Subsequently, the hydroxyl groups of DHMF are removed through hydrogenolysis to yield DMF.

-

Pathway 2 (via 5-MF): The hydroxyl group of HMF is first removed via hydrogenolysis to produce 5-methylfurfural (5-MF). The aldehyde group of 5-MF is then hydrogenated to form 5-methylfurfuryl alcohol (MFA), which is further converted to DMF through hydrogenolysis.[1]

References

- 1. Ruthenium on Carbonaceous Materials for the Selective Hydrogenation of HMF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and this compound isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 2,5-Dimethylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylfuran (DMF), a heterocyclic organic compound with the formula (CH₃)₂C₄H₂O, is a furan derivative with significant potential in various scientific and industrial applications.[1] It is being explored as a promising biofuel due to its high energy density and favorable combustion characteristics.[1][2] Beyond its use as a fuel, this compound serves as a valuable intermediate in organic synthesis, a scavenger for singlet oxygen, and has been proposed as an internal standard in NMR spectroscopy.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in structured tables, detailing experimental methodologies for property determination, and visualizing a key production pathway.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison. These values have been compiled from various sources and represent the most current and reliable data available.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O | [1][3] |

| Molecular Weight | 96.13 g/mol | [1][3] |

| Appearance | Clear yellow oily liquid | [4][5] |

| Odor | Aromatic, caustic | [4][5] |

| Melting Point | -62 °C (-80 °F; 211 K) | [1][3][6] |

| Boiling Point | 92 to 94 °C (198 to 201 °F; 365 to 367 K) | [1][3][6] |

| Density | 0.8897 g/cm³ at 25 °C | [3] |

| 0.903 g/mL at 25 °C | [1] | |

| Refractive Index (nD) | 1.44 - 1.442 at 20 °C | [1][3] |

Table 2: Thermodynamic and Safety Properties of this compound

| Property | Value | Source(s) |

| Flash Point | -1 °C (30 °F; 272 K) | [3] |

| Autoignition Temperature | 285.85 °C (546.53 °F; 559.00 K) | [3] |

| Vapor Pressure | 53 mmHg at 72°F (22.2 °C) | [7] |

| 174 mmHg at 124°F (51.1 °C) | [7] | |

| 404 mmHg at 167°F (75 °C) | [7] | |

| Vapor Density | 3.31 (Air = 1) | [1][4][8] |

| Heat of Vaporization | 31.91 kJ/mol at 20 °C | [3] |

| Heat of Combustion | 33.7 MJ/kg | [3] |

| Research Octane Number (RON) | 119 | [3] |

Table 3: Solubility and Partitioning of this compound

| Property | Value | Source(s) |

| Solubility in water | Insoluble / Less than 1 mg/mL at 72.5 °F | [3][4] |

| Solubility in organic solvents | Miscible with ethanol and acetone | [9] |

| LogP (Octanol-water partition coefficient) | 2.24 | [4] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is crucial for the application and safety of chemical compounds. While specific, detailed experimental protocols for this compound are not extensively published in readily accessible literature, the following sections describe the general principles of standard methodologies that are broadly applicable for determining these key parameters. These methods are often based on guidelines from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Density Measurement

The density of liquid samples like this compound can be accurately determined using a vibrating U-tube densitometer .[5][10]

-

Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample. The instrument is calibrated using fluids of known density, such as dry air and ultrapure water.

-

General Procedure:

-

The instrument is calibrated using two standards of known density.

-

The sample of this compound is injected into the clean, dry U-tube, ensuring no air bubbles are present.

-

The temperature of the sample is precisely controlled using a Peltier thermostat.

-

The oscillation period of the U-tube filled with the sample is measured.

-

The instrument's software calculates the density of the sample based on the calibration data and the measured oscillation period.

-

Boiling Point Determination

The boiling point of this compound can be determined by various methods, including distillation and gas chromatography, as outlined in ASTM standards like ASTM D86 or D2887.[11]

-

Principle (Simulated Distillation by Gas Chromatography - ASTM D2887): This method correlates the retention time of a substance in a gas chromatograph with its boiling point. A sample is injected into a gas chromatograph, and its components are separated based on their boiling points as they pass through a column.

-

General Procedure:

-

A calibration mixture of n-alkanes with known boiling points is injected into the gas chromatograph to establish a retention time versus boiling point curve.

-

The this compound sample is then injected under the same chromatographic conditions.

-

The retention time of the this compound peak is recorded.

-

The boiling point is determined by comparing its retention time to the calibration curve.

-

Viscosity Measurement

The viscosity of this compound can be measured using a capillary viscometer , such as an Ubbelohde viscometer.

-

Principle: This method relies on measuring the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter and length under a known pressure. For a given viscometer, the kinematic viscosity is proportional to the flow time.

-

General Procedure:

-

The viscometer is cleaned, dried, and mounted vertically in a constant-temperature bath.

-

The this compound sample is introduced into the viscometer.

-

The sample is allowed to reach thermal equilibrium with the bath.

-

The liquid is drawn up into the measuring bulb by suction.

-

The time taken for the liquid to flow between two marked points on the capillary is measured accurately.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

Surface Tension Measurement

The surface tension of this compound can be determined using the pendant drop method .[12]

-

Principle: The shape of a drop of liquid hanging from the tip of a needle is determined by the balance between surface tension and gravity. The surface tension can be calculated from the dimensions of the drop, which is captured and analyzed by a camera and software.

-

General Procedure:

-

A drop of this compound is formed at the tip of a vertically mounted needle within a temperature-controlled chamber.

-

An image of the pendant drop is captured by a high-resolution camera.

-

Image analysis software measures various parameters of the drop's shape.

-

The software then calculates the surface tension based on the Young-Laplace equation, which relates the pressure difference across the curved surface to the surface tension and the principal radii of curvature.

-

Production Pathway of this compound

This compound is a bio-based chemical that can be produced from the catalytic conversion of fructose, which is derivable from cellulose.[1] The process involves the dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by the hydrogenolysis of HMF to this compound.

Caption: Production pathway of this compound from cellulose.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The tabulated data offers a quick and comprehensive reference for researchers and professionals. While specific experimental protocols for this compound are not widely documented, the general methodologies described provide a solid foundation for accurate and reproducible measurements. The visualized production pathway highlights its potential as a renewable chemical. As research into the applications of this compound continues to grow, a thorough understanding of its physicochemical properties will be essential for its safe and effective use in drug development, biofuel research, and chemical synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]

- 3. This compound | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 12. biolinscientific.com [biolinscientific.com]

2,5-Dimethylfuran: A Technical Guide to a Promising Biofuel

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethylfuran (DMF) has emerged as a highly promising second-generation biofuel, offering a sustainable and high-performance alternative to conventional fossil fuels and first-generation biofuels like ethanol. Derived from lignocellulosic biomass, DMF boasts a high energy density, superior octane rating, and advantageous physical properties, including immiscibility with water. This technical guide provides a comprehensive overview of DMF, detailing its synthesis from biomass-derived carbohydrates, comparative physicochemical properties, and the experimental protocols necessary for its production and characterization. This document is intended to serve as a core resource for researchers and professionals engaged in the development of next-generation biofuels.

Introduction to this compound as a Biofuel

The global imperative to reduce greenhouse gas emissions and secure sustainable energy sources has driven extensive research into alternative fuels. While bioethanol has been a forerunner, its limitations, such as lower energy density and hygroscopicity, have spurred the search for more advanced biofuels. This compound (DMF), a furan derivative, stands out due to its remarkable fuel properties that are comparable, and in some aspects superior, to gasoline.[1][2][3]

DMF can be produced from fructose, which is readily obtainable from the isomerization of glucose derived from the hydrolysis of lignocellulosic biomass, a non-food feedstock.[4][5] This positions DMF as a sustainable biofuel that does not directly compete with food crops. Its high energy density, approximately 40% greater than ethanol, means it can offer comparable mileage to gasoline.[6][7] Furthermore, its insolubility in water simplifies storage and transportation, and reduces the energy required for its production compared to ethanol.[1][7]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a fuel is paramount for its application in internal combustion engines. The following table summarizes the key physicochemical properties of this compound in comparison to gasoline and ethanol.

Table 1: Comparative Physicochemical Properties of Fuels

| Property | This compound (DMF) | Gasoline | Ethanol |

| Chemical Formula | C₆H₈O | C₄-C₁₂ Hydrocarbons | C₂H₅OH |

| Molar Mass ( g/mol ) | 96.13[8] | ~100-105 | 46.07 |

| Density (g/mL at 20°C) | 0.8897[1] | ~0.72-0.78 | 0.789 |

| Boiling Point (°C) | 92-94[8][9] | 25-215 | 78.3 |

| Melting Point (°C) | -62[8] | -40 to -60 | -114 |

| Energy Density (MJ/L) | 31.5[10] | 32.2 | 23.0[7] |

| Research Octane Number (RON) | 119[6] | 91-98 | 108.6 |

| Motor Octane Number (MON) | ~88.1[1] | 81-88 | 90.7 |

| Latent Heat of Vaporization (kJ/kg) | 330.5 | ~350 | 904 |

| Stoichiometric Air/Fuel Ratio | 10.72[6] | ~14.7 | 9.0 |

| Water Solubility | Insoluble[6] | Insoluble | Miscible |

| Oxygen Content (wt%) | 16.7 | 0 | 34.7 |

Synthesis of this compound from Biomass

The primary route for the production of DMF from biomass involves a two-step process: the dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by the catalytic hydrogenation of HMF to DMF.

Chemical Reaction Pathway

The conversion of fructose to DMF proceeds through the key intermediate HMF. The overall transformation can be summarized as follows:

Caption: Synthesis pathway of this compound from Fructose.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of DMF from fructose.

Protocol 1: Two-Step Synthesis of this compound from Fructose

Objective: To synthesize this compound (DMF) from fructose via a two-step process involving the dehydration of fructose to 5-hydroxymethylfurfural (HMF) and subsequent hydrogenation of HMF to DMF.

Step 1: Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)

-

Materials:

-

Fructose

-

Dimethyl sulfoxide (DMSO)

-

Amberlyst-15 (or other suitable acid catalyst)

-

Sodium chloride (NaCl)

-

Toluene

-

High-pressure reactor equipped with a magnetic stirrer and temperature controller

-

-

Procedure:

-

In a high-pressure reactor, dissolve a specific amount of fructose in a mixture of DMSO and water.

-

Add the acid catalyst (e.g., Amberlyst-15) to the solution.

-

Add NaCl to create a biphasic system and enhance the partitioning of HMF into the organic phase.

-

Add an organic solvent, such as toluene, to extract the HMF as it is formed.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Heat the reactor to the desired temperature (typically 120-180 °C) while stirring.

-

Maintain the reaction for a specified time (e.g., 1-4 hours).

-

After the reaction, cool the reactor to room temperature.

-

Separate the organic phase containing HMF from the aqueous phase.

-

The HMF in the organic phase can be purified by distillation or used directly in the next step.

-

Step 2: Catalytic Hydrogenation of 5-Hydroxymethylfurfural (HMF) to this compound (DMF)

-

Materials:

-

HMF solution from Step 1 (or purified HMF)

-

Hydrogenation catalyst (e.g., Cu-Ru/C, Pd/C, or a non-precious metal catalyst like Ni-Co/C)[11]

-

Solvent (e.g., 1-butanol, tetrahydrofuran)

-

High-pressure autoclave

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Charge the high-pressure autoclave with the HMF solution and the hydrogenation catalyst.

-

Seal the autoclave and purge several times with hydrogen gas to remove air.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1-5 MPa).

-

Heat the autoclave to the reaction temperature (typically 150-220 °C) while stirring vigorously.

-

Maintain the reaction for a set duration (e.g., 2-8 hours), monitoring the hydrogen uptake.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains DMF, which can be purified by distillation.

-

Performance of this compound in Internal Combustion Engines

The performance of DMF as a fuel has been evaluated in both spark-ignition (SI) and compression-ignition (CI) engines, often in blends with gasoline or diesel.

Table 2: Engine Performance and Emission Characteristics of DMF and its Blends

| Parameter | Finding | Reference |

| Brake Thermal Efficiency (BTE) | BTE of diesel-DMF blends is generally higher than pure diesel, with a 6.4% increase observed for a D30 blend at a specific engine load.[12] | [12] |

| Brake Specific Fuel Consumption (BSFC) | BSFC tends to increase with higher proportions of DMF in diesel blends.[12] | [12] |

| NOx Emissions | NOx emissions generally increase with the addition of DMF to diesel, particularly at medium and high engine loads.[12] | [12] |

| Soot Emissions | A significant reduction in soot emissions is observed when using diesel-DMF blends compared to pure diesel.[12] | [12] |

| CO and HC Emissions | At low loads, DMF-diesel blends may produce lower HC but higher CO emissions than pure diesel. At medium and high loads, the differences are not significant.[12] | [12] |

| Engine Power and Torque (Diesel Blends) | Increasing DMF content in diesel blends can lead to a reduction in engine power and torque.[13] | [13] |

Experimental Workflow for Biofuel Characterization

A standardized workflow is essential for the comprehensive characterization of biofuels like DMF. This ensures data quality and comparability across different studies.

References

- 1. Frontiers | Hydrogenolysis of 5-Hydroxymethylfurfural to this compound Over a Modified CoAl-Hydrotalcite Catalyst [frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound-3,4(2H,5H)-dione (CAS 68755-49-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 6. Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass | Semantic Scholar [semanticscholar.org]

- 7. This compound 99 625-86-5 [sigmaaldrich.com]

- 8. This compound | 625-86-5 [chemicalbook.com]

- 9. Furan, 2,5-dimethyl- (CAS 625-86-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. fsrj.org [fsrj.org]

- 11. thermalscience.rs [thermalscience.rs]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and this compound isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of 2,5-Dimethylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylfuran (DMF), a heterocyclic organic compound, has transitioned from a subject of early academic curiosity to a prominent renewable chemical and advanced biofuel candidate. This technical guide provides a comprehensive overview of the discovery and historical evolution of DMF synthesis. It details the seminal Paal-Knorr synthesis, early industrial methodologies, and the modern, biomass-centric catalytic routes. This document includes detailed experimental protocols for key synthetic methods, comparative data on various catalytic systems, and graphical representations of reaction pathways to serve as a valuable resource for researchers in the fields of organic synthesis, catalysis, and renewable energy.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of furan chemistry. The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. The foundational method for the synthesis of substituted furans, the Paal-Knorr synthesis, was developed in 1884 by German chemists Carl Paal and Ludwig Knorr.[1][2][3] This reaction, involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, laid the groundwork for the first intentional synthesis of this compound from acetonylacetone (hexane-2,5-dione).

While the Paal-Knorr synthesis represents the first significant and named reaction for producing substituted furans like DMF, the early 20th century saw the emergence of industrial processes aimed at its production from different precursors. Notably, patents from the 1930s and 1940s describe the synthesis of DMF through high-temperature pyrolysis of acetone and the cyclization of hex-3-en-5-yn-2-ol.

The modern era of DMF synthesis has been driven by the pursuit of sustainable and renewable resources. A landmark 2007 publication by Román-Leshkov and co-workers in Nature detailed an efficient catalytic strategy for producing DMF from fructose, a sugar readily available from biomass. This work ignited significant research into the conversion of carbohydrates into DMF, positioning it as a promising "second-generation" biofuel and a valuable platform chemical.

Classical and Early Industrial Synthesis Methods

The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is the classic method for preparing furans from 1,4-dicarbonyl compounds. In the case of this compound, the starting material is acetonylacetone (hexane-2,5-dione). The reaction proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration.

Materials:

-

Acetonylacetone (Hexane-2,5-dione)

-

Concentrated Sulfuric Acid (or another dehydrating agent like Phosphorus Pentoxide)

-

Sodium Bicarbonate solution (for neutralization)

-

Anhydrous Magnesium Sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, acetonylacetone is dissolved in a suitable solvent (or used neat).

-

A catalytic amount of concentrated sulfuric acid is slowly added to the flask.

-

The mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with an organic solvent.

-

The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude this compound can be purified by distillation.

Note: Specific reactant ratios, temperatures, and reaction times can be optimized for yield.

Acetone Pyrolysis

An early industrial method for producing this compound involved the high-temperature pyrolysis of acetone. A 1937 patent (U.S. Patent 2,098,592) describes a process where acetone vapor is heated to over 700°C for a very short duration (less than a second), followed by rapid cooling. This process generates a mixture of products from which DMF can be isolated.

Cyclization of Hex-3-en-5-yn-2-ol

Another early patented method (U.S. Patent 2,470,070) describes the synthesis of DMF by heating hex-3-en-5-yn-2-ol in the presence of a mercuric catalyst at around 100°C. This method involves the cyclization of the enyne alcohol to form the furan ring.

Modern Synthesis from Biomass

The contemporary focus of this compound synthesis is on sustainable routes from biomass. The most common pathway involves the conversion of C6 sugars (hexoses), particularly fructose, into 5-hydroxymethylfurfural (HMF), which is then catalytically converted to DMF.

Catalytic Conversion of HMF to DMF

The conversion of HMF to DMF is a hydrodeoxygenation (HDO) process that typically requires a heterogeneous catalyst and a hydrogen source. A wide variety of catalytic systems have been investigated to optimize the yield and selectivity of this reaction.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Heterogeneous catalyst (e.g., Ru/C, Pd/C, Ni-based catalyst)

-

Solvent (e.g., 1,4-dioxane, n-butanol)

-

Hydrogen source (e.g., H₂ gas, formic acid)

Procedure:

-

The HMF, solvent, and catalyst are loaded into a high-pressure reactor.

-

The reactor is sealed and purged with an inert gas (e.g., N₂, Ar) before being pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is heated to the target temperature and stirred for a specified duration.

-

After the reaction, the reactor is cooled to room temperature and depressurized.

-

The catalyst is separated from the reaction mixture by filtration.

-

The liquid product is analyzed by GC or HPLC to determine the conversion of HMF and the yield of DMF.

-

The product can be purified by distillation.

Comparative Data of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency of the HMF to DMF conversion. The following tables summarize the performance of various catalytic systems reported in the literature.

Table 1: Noble Metal-Based Catalysts for HMF to DMF Conversion

| Catalyst | Support | H₂ Pressure (bar) | Temperature (°C) | Time (h) | HMF Conversion (%) | DMF Yield (%) |

| Ru | C | 6.8 | 220 | 10 | >99 | 79 |

| Pd | C | 1 | 130 | 24 | 100 | 91 |

| Pt | C | 30 | 150 | 5 | 100 | 85 |

| Au-Pd | C | 1 | 60 | 4 | >99 | >99 |

Table 2: Non-Noble Metal-Based Catalysts for HMF to DMF Conversion

| Catalyst | Support | H₂ Pressure (bar) | Temperature (°C) | Time (h) | HMF Conversion (%) | DMF Yield (%) |

| Ni | Raney | 50 | 180 | 10 | 100 | 88.5[4] |

| Co-Ni | Al₂O₃ | 40 | 200 | 6 | 100 | 96.5 |

| Cu-Ni | SiO₂ | 30 | 220 | 8 | 98 | 89 |

| Fe-Co | N-doped C | 20 | 160 | 12 | 100 | 97.2 |

Conclusion

The synthesis of this compound has evolved significantly from its classical roots in the Paal-Knorr synthesis to highly efficient and sustainable methods based on the catalytic conversion of biomass. Early industrial processes, though historically important, have been largely superseded by modern approaches that offer higher yields, greater selectivity, and a more favorable environmental profile. The continued development of novel catalytic systems for the conversion of HMF to DMF remains a key area of research, with the potential to further enhance the economic viability of DMF as a renewable fuel and chemical intermediate. This guide provides a foundational understanding of the key synthetic routes to this compound, offering valuable insights for researchers and professionals working in the field.

References

- 1. grokipedia.com [grokipedia.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Switchable synthesis of this compound and 2,5-dihydroxymethyltetrahydrofuran from 5-hydroxymethylfurfural over Raney Ni catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 2,5-Dimethylfuran: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylfuran (DMF), a heterocyclic organic compound with significant interest in biofuel research and as a versatile chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below, providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound [1][2]

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 5.81 | Singlet | 2H | Furan ring protons (H-3, H-4) |

| 2.23 | Singlet | 6H | Methyl protons (-CH₃) |

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Data for this compound [1]

| Chemical Shift (δ) [ppm] | Assignment |

| 150.18 | C-2, C-5 (Carbon atoms of the furan ring attached to methyl groups) |

| 106.02 | C-3, C-4 (Carbon atoms of the furan ring) |

| 13.44 | -CH₃ (Methyl carbons) |

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch (furan ring) |

| 2920, 2860 | Medium-Strong | C-H stretch (methyl groups) |

| ~1580 | Medium | C=C stretch (furan ring) |

| ~1225 | Strong | Furan ring vibration |

| ~1020 | Strong | Furan ring vibration / C-O-C symmetric stretch |

| 800-700 | Strong | =C-H out-of-plane bend (2,5-disubstituted furan) |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 96 | 77.98 | [M]⁺ (Molecular ion) |

| 95 | 61.15 | [M-H]⁺ |

| 81 | 45.10 | [M-CH₃]⁺ |

| 53 | 84.97 | [C₄H₅]⁺ |

| 43 | 99.99 | [C₃H₇]⁺ or [CH₃CO]⁺ (Base Peak) |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for a skilled chemist and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (liquid)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS. For ¹³C NMR, a more concentrated solution (50-100 mg/mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the TMS signal is desirable.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30 degrees, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and label the peak positions in both spectra.

-

IR Spectroscopy

Objective: To obtain the infrared spectrum of neat this compound.

Materials:

-

This compound (liquid)

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

-

Pipette

-

Acetone (for cleaning)

-

Kimwipes

Procedure (Neat Liquid on Salt Plates):

-

Sample Preparation: Place one to two drops of neat this compound onto the center of a clean, dry salt plate.

-

Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Spectrum Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Cleaning: After analysis, disassemble the salt plates, rinse them with dry acetone, and gently wipe them dry with a Kimwipe. Store the plates in a desiccator.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Lower the press and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a Kimwipe soaked in a suitable solvent (e.g., isopropanol or acetone).

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound (liquid)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Microsyringe

-

Helium (carrier gas)

-

Solvent (e.g., dichloromethane or hexane) for dilution

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like hexane or dichloromethane.

-

GC-MS Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp to 250°C at 10-20°C/min.

-

Set the injector temperature to 250°C.

-

Set the carrier gas (Helium) flow rate.

-

Set the MS parameters: scan range (e.g., m/z 35-300), ionization mode (EI), and electron energy (70 eV).

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

Solubility and Stability of 2,5-Dimethylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylfuran (DMF), a biomass-derived heterocyclic compound, is gaining significant attention as a potential biofuel and a versatile platform chemical. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its application in various fields, including organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic solvents and its stability under various environmental conditions, including thermal, oxidative, acidic, and basic stresses. Detailed experimental protocols for the determination of these properties are provided, along with visualizations of key degradation pathways to facilitate a deeper understanding of its chemical behavior.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation. This compound is a moderately polar molecule, which dictates its solubility profile in various solvents.

Aqueous Solubility

This compound exhibits limited solubility in water. This is attributed to the hydrophobic nature of the furan ring and the two methyl groups, which outweighs the polarity introduced by the ether oxygen. The available quantitative data for the aqueous solubility of this compound are summarized in Table 1.

Table 1: Aqueous Solubility of this compound

| Temperature (°C) | Solubility | Reference |

| 22.5 (72.5 °F) | < 1 mg/mL | [1] |

| 25 | 1466 mg/L (estimated) | [2] |

Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Soluble / Miscible | [1][5] |

| Fats | Miscible | [5][6] |

| Acetone | Miscible | [3] |

| Chloroform | Slightly Soluble | [6] |

| Ethyl Acetate | Slightly Soluble | [6] |

| Methanol | Slightly Soluble | [6] |

Stability of this compound

The stability of this compound is a crucial factor for its storage, handling, and application. It is susceptible to degradation under thermal, oxidative, and acidic conditions.

Thermal Stability

This compound exhibits good thermal stability in the absence of oxygen. It is stable up to 452 K (179 °C) when heated under a nitrogen atmosphere. At significantly higher temperatures (1070–1370 K), it undergoes unimolecular decomposition. The overall first-order rate constant for this decomposition is given by the Arrhenius equation:

ktotal = 1016.22 exp(−77.5 x 103 / RT) s-1

The primary decomposition pathway involves the cleavage of the furan ring.

Oxidative Stability

The oxidative stability of this compound is notably low, and it is sensitive to air.[6] The onset temperature for oxidation in an oxygen atmosphere is 323.49 K (50.34 °C), with an activation energy of 172.35 kJ/mol. The oxidation process proceeds through the formation of organic peroxides, which can lead to a thermal runaway. The reaction with ozone has also been studied, with a determined rate coefficient of (3.3 ± 1.0) × 10−16 cm3 molecule−1 s−1.[7]

Stability in Acidic and Basic Conditions

This compound is incompatible with strong acids and strong bases.[6]

Acidic Conditions: It undergoes acid-catalyzed hydrolysis, leading to ring-opening. A kinetic study of the hydrolysis in aqueous perchloric acid at 25°C revealed that the logarithm of the first-order rate constant is linear with respect to the Hammett acidity function (H0). The solvent deuterium isotope effect (kH/kD) for this reaction is 1.7, suggesting a mechanism initiated by a slow proton transfer to an α-carbon of the furan ring.

Photochemical Stability

Information on the photochemical stability of this compound is limited. However, its UV-Vis absorption spectrum shows an absorbance maximum, indicating that it can absorb UV radiation.[8] This absorption of UV light could potentially lead to photodegradation. Further studies are required to determine its quantum yield for photodegradation and to identify the resulting photoproducts.

Experimental Protocols

Determination of Solubility: The Shake-Flask Method

This protocol describes the determination of the thermodynamic solubility of this compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid phase.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Assessment of Stability

3.2.1. Thermal Stability (Differential Scanning Calorimetry - DSC)

This method is used to determine the onset temperature of thermal decomposition.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

-

Instrument Setup: Place the pan in the DSC instrument. For inert conditions, purge the sample chamber with nitrogen.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Analysis: Record the heat flow as a function of temperature. The onset of an exothermic or endothermic peak indicates a thermal event, such as decomposition or melting.

3.2.2. Chemical Stability (Stress Testing using HPLC)

This protocol outlines a general procedure for evaluating the chemical stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Add an aliquot of the stock solution to an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Add an aliquot of the stock solution to a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Add an aliquot of the stock solution to a solution of an oxidizing agent (e.g., 3% H2O2) and keep at room temperature.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the samples if necessary and dilute with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.

-

Data Analysis: Determine the percentage of this compound remaining at each time point and identify any degradation products.

3.2.3. Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing.[4][9]

Methodology:

-

Sample Preparation: Place this compound as a thin layer in a chemically inert, transparent container. Prepare a solution of known concentration in a transparent, inert solvent.

-

Exposure: Expose the samples to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Dark Control: Prepare identical samples protected from light (e.g., wrapped in aluminum foil) and place them alongside the exposed samples to act as dark controls.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples for any changes in physical properties and for the formation of degradation products using a suitable analytical method like HPLC.

-

Evaluation: Compare the results from the exposed samples to those of the dark control to determine the extent of photodegradation.

Visualizations of Key Pathways

The following diagrams, generated using the DOT language, illustrate important reaction and degradation pathways of this compound.

Caption: Synthesis of this compound from Fructose.

Caption: High-Temperature Thermal Decomposition of this compound.

References

- 1. This compound | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033182) [hmdb.ca]

- 3. Page loading... [guidechem.com]

- 4. database.ich.org [database.ich.org]

- 5. haihangchem.com [haihangchem.com]

- 6. This compound | 625-86-5 [chemicalbook.com]

- 7. O3 chemistry of this compound: mechanism development - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 8. Furan, 2,5-dimethyl- [webbook.nist.gov]

- 9. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Thermodynamic Properties of 2,5-Dimethylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 2,5-Dimethylfuran (DMF), a promising biofuel and versatile chemical intermediate. The information is compiled from experimental and computational studies, presented in a structured format to facilitate understanding and application in research and development.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic and physical properties of this compound.

Table 1: Core Thermodynamic Properties of this compound

| Property | Value | Conditions | Source |

| Standard Enthalpy of Formation (Gas, ΔfH°) | -124.6 ± 6 kJ/mol | 298.15 K | Computational (Feller-Petersen-Dixon method)[1] |

| -128.1 ± 1.1 kJ/mol | 298.15 K | Experimental[1] | |

| Enthalpy of Vaporization (ΔvapH) | 31.91 kJ/mol | 20 °C (293.15 K) | [2] |

| Calorific Value (Liquid) | 33.7 MJ/kg | - | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Source |

| Molecular Formula | C₆H₈O | - | [3][4][5][6] |

| Molar Mass | 96.13 g/mol | - | [2][7] |

| Boiling Point | 92-94 °C (365.15-367.15 K) | 760 mmHg | [2][7][8] |

| Melting Point | -62 °C (211.15 K) | - | [2] |

| Density | 0.903 g/mL | 25 °C (298.15 K) | |

| 0.8897 g/cm³ | - | [2] | |

| Vapor Pressure | 53 mmHg | 72 °F (295.37 K) | [7] |

| 174 mmHg | 124 °F (324.26 K) | [7] | |

| 404 mmHg | 167 °F (348.15 K) | [7] | |

| Research Octane Number (RON) | 119 | - | [2] |

Table 3: Gas-Phase Heat Capacity (Cp,gas) of this compound at 1 bar [9]

| Temperature (K) | Cp,gas (J/mol·K) |

| 50 | 40.59 |

| 100 | 58.56 |

| 150 | 72.19 |

| 200 | 84.92 |

| 273.15 | 106.12 |

| 298.15 | 113.95 |

| 300 | 114.54 |

| 400 | 145.91 |

| 500 | 174.01 |

| 600 | 197.65 |

| 700 | 217.37 |

| 800 | 233.93 |

| 900 | 247.95 |

| 1000 | 259.88 |

| 1100 | 270.08 |

| 1200 | 278.82 |

| 1300 | 286.34 |

| 1400 | 292.83 |

| 1500 | 298.45 |

Note: Data for standard molar entropy (S°) and liquid-phase heat capacity (Cp,liquid) were not explicitly available in the reviewed public literature. The NIST / TRC Web Thermo Tables, a subscription-based service, is a potential source for this information.[3]

Experimental and Computational Protocols

Detailed experimental procedures for determining the thermodynamic properties of this compound are not extensively published. However, the methodologies employed are standard in thermochemistry.

2.1. Computational Determination of Enthalpy of Formation

A high-level ab initio thermochemical technique, the Feller-Petersen-Dixon (FPD) method, has been used to calculate the enthalpy of formation of this compound.[1] This computational approach involves the following key steps:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated to determine the zero-point vibrational energy (ZPVE).

-

Electronic Energy Calculation: High-level coupled-cluster theory, such as CCSD(T)-F12b, is used with a series of increasingly large basis sets (e.g., cc-pVQZ-F12).

-

Extrapolation to the Complete Basis Set (CBS) Limit: The calculated energies are extrapolated to the CBS limit to minimize basis set truncation errors.

-

Corrections: Several corrections are applied to the total atomization energies, including:

-

Core/valence electron correlation

-

Scalar relativistic effects

-

Higher-order correlation effects

-

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then derived from the calculated total atomization energies.

2.2. Experimental Determination of Thermophysical Properties

-

Density and Speed of Sound: These properties for liquid this compound have been measured using a vibrating U-tube densitometer.[10][11][12] This instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the density of the liquid. The speed of sound is determined by measuring the transit time of a sound wave through the sample within the instrument.

-

Vapor Pressure: While specific details for this compound are not provided, vapor pressure is typically measured using static or dynamic methods.

-

Static Method: A degassed sample is placed in a thermostatted vessel connected to a pressure measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

-

Dynamic Method: This involves measuring the boiling point of the liquid at different externally controlled pressures.

-

-